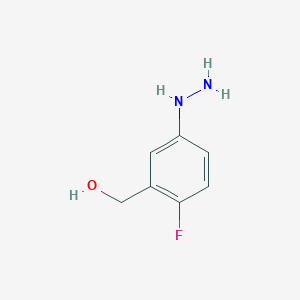
(4-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a complex organic compound that features a biphenyl core substituted with chloro, trifluoromethoxy, and hydroxyacetic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the halogenation of biphenyl compounds followed by the introduction of the trifluoromethoxy group. The final step usually involves the addition of the hydroxyacetic acid moiety under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
(4-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
(4-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (4-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions and responses.
類似化合物との比較
Similar Compounds
4-Chlorobiphenyl: Lacks the trifluoromethoxy and hydroxyacetic acid groups.
4-Methoxybiphenyl: Contains a methoxy group instead of trifluoromethoxy.
4-Chloro-4’-methoxybiphenyl: Similar structure but with a methoxy group instead of trifluoromethoxy.
特性
分子式 |
C15H10ClF3O4 |
|---|---|
分子量 |
346.68 g/mol |
IUPAC名 |
2-[2-chloro-5-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10ClF3O4/c16-12-6-3-9(7-11(12)13(20)14(21)22)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChIキー |
IOIYLRCAZPPZNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(C(=O)O)O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)



![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)

![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)

![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)



